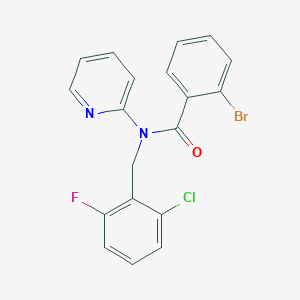![molecular formula C22H19ClN2O5S B11308546 4-Acetyl-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308546.png)
4-Acetyl-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-アセチル-3-メチルフェニル 5-クロロ-2-[(4-メチルベンジル)スルホニル]ピリミジン-4-カルボン酸エステルは、医薬品化学、材料科学、化学研究などのさまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、カルボン酸基、スルホニル基、およびクロロ基で置換されたピリミジンコアを特徴とし、さまざまな化学反応や用途に適した多用途な分子となっています。
準備方法
合成経路と反応条件
4-アセチル-3-メチルフェニル 5-クロロ-2-[(4-メチルベンジル)スルホニル]ピリミジン-4-カルボン酸エステルの合成は、一般的に入手可能な出発物質から始めて、複数のステップを必要とします。一般的な合成経路には、以下のステップが含まれます。
ピリミジンコアの形成: ピリミジンコアは、適切なアルデヒドとグアニジン誘導体を酸性条件下で縮合反応させることで合成できます。
スルホニル基の導入: スルホニル基は、トリエチルアミンなどの塩基の存在下で、スルホニルクロリド試薬を用いるスルホニル化反応によって導入できます。
塩素化: クロロ基は、塩化チオニルまたはオキシ塩化リンを用いる塩素化反応によって導入できます。
エステル化: カルボン酸基は、適切なアルコールとカルボン酸誘導体を用いるエステル化反応によって導入できます。
工業生産方法
この化合物の工業生産には、高い収率と純度を確保するために、上記の合成ステップの最適化が含まれる場合があります。これには、自動反応器、連続フロー化学、クロマトグラフィーや再結晶などの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
4-アセチル-3-メチルフェニル 5-クロロ-2-[(4-メチルベンジル)スルホニル]ピリミジン-4-カルボン酸エステルは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: アセチル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。
還元: スルホニル基は、水素化リチウムアルミニウムなどの還元剤を使用して硫化物に還元できます。
置換: クロロ基は、適切な条件下で、アミンやチオールなどの他の求核剤で置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、接触水素化。
置換: アミン、チオール、有機金属試薬。
形成される主な生成物
酸化: カルボン酸の形成。
還元: 硫化物の形成。
置換: 置換されたピリミジン誘導体の形成。
科学的研究の応用
4-アセチル-3-メチルフェニル 5-クロロ-2-[(4-メチルベンジル)スルホニル]ピリミジン-4-カルボン酸エステルは、以下を含むいくつかの科学研究における応用があります。
医薬品化学: この化合物は、特にピリミジン関連経路を標的とする潜在的な医薬品の合成のためのビルディングブロックとして使用できます。
材料科学: 特定の電子特性または光学特性を持つ新規材料の開発に使用できます。
化学研究: この化合物は、より複雑な分子の合成のための多用途な中間体として役立ち、さまざまな化学反応やメカニズムの研究を可能にします。
作用機序
4-アセチル-3-メチルフェニル 5-クロロ-2-[(4-メチルベンジル)スルホニル]ピリミジン-4-カルボン酸エステルの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、結合相互作用を通じてその活性を調節する可能性があります。スルホニル基とクロロ基は、化合物の標的への結合親和性と特異性を向上させる可能性があります。
類似化合物の比較
類似化合物
4-アセチル-3-メチルフェニル 5-クロロ-2-[(4-メチルベンジル)スルホニル]ピリミジン-4-カルボン酸アミド: 類似の構造ですが、カルボン酸基の代わりにアミド基を持っています。
4-アセチル-3-メチルフェニル 5-クロロ-2-[(4-メチルベンジル)スルホニル]ピリミジン-4-メタノール: 類似の構造ですが、カルボン酸基の代わりにヒドロキシル基を持っています。
独自性
4-アセチル-3-メチルフェニル 5-クロロ-2-[(4-メチルベンジル)スルホニル]ピリミジン-4-カルボン酸エステルにおける官能基のユニークな組み合わせにより、独自の化学反応性と潜在的な用途がもたらされます。電子吸引基と電子供与基の両方の存在により、その化学的特性を微調整することができ、さまざまな研究および工業目的のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Shares structural similarities but differs in functional groups and overall reactivity.
5-Chloro-2-[(4-methylphenyl)methanesulfonyl]benzoic acid: Another related compound with similar sulfonyl and aromatic features.
Uniqueness
4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H19ClN2O5S |
|---|---|
分子量 |
458.9 g/mol |
IUPAC名 |
(4-acetyl-3-methylphenyl) 5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C22H19ClN2O5S/c1-13-4-6-16(7-5-13)12-31(28,29)22-24-11-19(23)20(25-22)21(27)30-17-8-9-18(15(3)26)14(2)10-17/h4-11H,12H2,1-3H3 |
InChIキー |
YAZCQYFCFMUQKR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC(=C(C=C3)C(=O)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-[3-(dimethylamino)propyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308463.png)
![7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11308467.png)
![N-(furan-2-ylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11308470.png)
![4-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11308478.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11308485.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11308492.png)
![3-Methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308502.png)
![N-(2-methoxyethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11308510.png)

![N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11308518.png)
![N-(2-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11308530.png)
![2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11308537.png)


